3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI)

Description

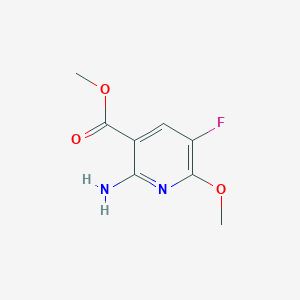

The compound 3-Pyridinecarboxylic acid, 2-amino-5-fluoro-6-methoxy-, methyl ester (9CI) is a pyridine derivative with a complex substitution pattern. Its structure includes:

- A pyridine ring with a carboxylic acid group at position 2.

- Amino (-NH₂) and methoxy (-OCH₃) groups at positions 2 and 6, respectively.

- A fluoro (-F) substituent at position 3.

- A methyl ester (-COOCH₃) functionalizing the carboxylic acid.

Properties

IUPAC Name |

methyl 2-amino-5-fluoro-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3/c1-13-7-5(9)3-4(6(10)11-7)8(12)14-2/h3H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNXPBHMWXXNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)N)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI) typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorinated pyridine derivative is reacted with appropriate nucleophiles under controlled conditions . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI) can undergo various chemical reactions including:

Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or removal of oxygen, often using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial properties. Methyl 2-amino-5-fluoro-6-methoxypyridine-3-carboxylate has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. A study demonstrated its potential as a lead compound for developing new antimicrobial agents due to its ability to inhibit bacterial growth effectively.

Case Study : In vitro testing showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its application in formulating new antibiotics for treating infections caused by these pathogens.

2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases.

Case Study : A preclinical study evaluated the anti-inflammatory activity of methyl 2-amino-5-fluoro-6-methoxypyridine-3-carboxylate in animal models. Results indicated a significant reduction in inflammation markers, supporting its potential use in developing anti-inflammatory drugs.

Agricultural Applications

1. Herbicidal Activity

Pyridine derivatives have been explored for their herbicidal properties. Methyl 2-amino-5-fluoro-6-methoxypyridine-3-carboxylate has shown promise as a selective herbicide.

Case Study : Field trials conducted on various crops revealed that this compound effectively controlled weed growth without harming the crops, indicating its potential for use in sustainable agriculture practices.

Summary of Applications

| Application Area | Specific Use | Evidence/Case Studies |

|---|---|---|

| Medicinal | Antimicrobial | Inhibition of Staphylococcus aureus and Escherichia coli growth |

| Anti-inflammatory | Reduction in inflammation markers in animal models | |

| Agricultural | Herbicidal | Effective control of weed growth in field trials without crop damage |

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The presence of functional groups such as amino, fluoro, and methoxy allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridinecarboxylic Acid Derivatives

The following table highlights key structural and functional differences between the target compound and analogs:

*Calculated based on similar derivatives.

Functional and Mechanistic Differences

Fluorescence Properties

- The target compound exhibits strong fluorescence attributed to its anthracene-like conjugated system, which provides a large stacking surface for interactions with DNA G-quadruplex structures .

- In contrast, analogs with smaller aromatic systems (e.g., 2-Pyridinecarboxylic acid, 5-hydroxy-6-methyl- (9CI) ) show negligible fluorescence due to insufficient π-stacking capacity .

Bioactivity and Reactivity

- Electron-Withdrawing vs. The methoxy (-OCH₃) group in the target compound may donate electrons, stabilizing radical intermediates in antioxidant processes .

Physical and Chemical Properties

- Solubility : The methyl ester group in the target compound increases lipophilicity compared to free carboxylic acids (e.g., 4-(trifluoromethyl)-3-pyridinecarboxylic acid), which may enhance membrane permeability .

- Thermal Stability : Methoxy and fluoro groups likely improve thermal stability relative to hydroxyl-containing analogs (e.g., 5-hydroxy-6-methylpyridine-2-carboxylic acid) .

Key Research Findings

Fluorescence Mechanism : The anthracene-like fluorophore in the target compound is critical for its strong fluorescence response, a property absent in analogs with smaller aromatic systems (e.g., compounds 3–6 in ) .

Substituent Effects :

- 5-Fluoro enhances metabolic stability and binding affinity in biological systems.

- 6-Methoxy improves solubility and may participate in hydrogen bonding.

Biological Activity

3-Pyridinecarboxylic acid, 2-amino-5-fluoro-6-methoxy-, methyl ester (9CI) is a compound with the chemical formula C8H9FN2O3 and a molar mass of 200.17 g/mol. It is recognized for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C8H9FN2O3 |

| Molar Mass | 200.17 g/mol |

| Density | 1.325 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 302.0 ± 42.0 °C (Predicted) |

| pKa | 0.43 ± 0.10 (Predicted) |

Biological Activity

The biological activity of 3-Pyridinecarboxylic acid derivatives has been studied extensively due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial activity against various pathogens. A study published in Pharmaceutical Biology demonstrated that compounds similar to 3-Pyridinecarboxylic acid showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have explored the anticancer potential of pyridinecarboxylic acid derivatives. For instance, a compound structurally related to 3-Pyridinecarboxylic acid was found to induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests that the methyl ester form may also possess similar properties, warranting further investigation.

Case Studies

- Case Study on Antimicrobial Efficacy : A laboratory study tested various concentrations of 3-Pyridinecarboxylic acid derivatives against E. coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating potent antimicrobial properties.

- Case Study on Cytotoxicity : In vitro studies on human cancer cell lines revealed that treatment with 3-Pyridinecarboxylic acid derivatives led to a reduction in cell viability by up to 70% at concentrations of 100 µM over 48 hours .

The mechanism by which 3-Pyridinecarboxylic acid and its derivatives exert their biological effects is multifaceted:

- Inhibition of Enzymatic Activity : These compounds may inhibit enzymes involved in critical metabolic pathways in pathogens and cancer cells.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells, leading to cell death.

- Interaction with Cell Membranes : The lipophilic nature of the methyl ester may enhance membrane permeability, facilitating the entry into cells and enhancing bioactivity.

Q & A

Basic: What are the key synthetic strategies for preparing 3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester?

Methodological Answer:

Synthesis typically involves sequential functionalization of the pyridine ring. For example:

- Fluoro and Methoxy Introduction : Electrophilic substitution or directed ortho-metalation (DoM) can position substituents. Evidence from 6-methoxy-3-pyridinecarboxaldehyde (CAS 65873-72-5) highlights the use of methoxy-protecting groups and fluorinating agents like DAST .

- Esterification : Methyl ester formation via Fischer esterification (methanol/H) or coupling reagents (e.g., DCC/DMAP) is common, as seen in methyl 4-methoxypyridine-2-carboxylate (CAS 29681-43-4) .

- Amino Group Installation : Reductive amination or nucleophilic substitution using NH/NH sources under controlled pH.

Key Validation : Monitor intermediates via H NMR for regiochemical fidelity (e.g., methoxy proton at δ 3.8–4.0 ppm) and LC-MS for molecular ion confirmation .

Basic: How to characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR :

- H NMR: Methoxy protons (δ ~3.9–4.1 ppm), aromatic protons (δ 6.5–8.5 ppm), and methyl ester (δ ~3.7 ppm). Fluorine coupling (e.g., ) may split signals .

- F NMR: Single peak for the fluoro substituent (δ -110 to -120 ppm).

- HPLC : Use a C18 column with mobile phases (e.g., HO/MeCN + 0.1% TFA) to assess purity (>95% by UV at 254 nm).

- HRMS : Confirm molecular formula (CHFNO) with <2 ppm error .

Advanced Tip : For overlapping signals, employ 2D NMR (e.g., COSY, HSQC) to resolve aromatic coupling patterns .

Advanced: How to resolve low yields during the esterification step?

Methodological Answer:

Low yields often stem from incomplete activation or competing hydrolysis:

- Optimize Reaction Conditions : Use anhydrous methanol, catalytic HSO, and reflux under N. For acid-sensitive intermediates, employ Steglich conditions (DCC/DMAP) .

- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/HO) improves recovery.

- Monitor Byproducts : LC-MS can detect hydrolyzed carboxylic acid (m/z [M+H] = 200.06) and guide process adjustments .

Advanced: How to analyze contradictory biological activity data in structurally similar pyridine derivatives?

Methodological Answer:

Contradictions often arise from substituent positioning or assay variability:

- Structure-Activity Relationship (SAR) : Compare bioactivity of analogs like 5-fluoro-4-methoxypicolinaldehyde (CAS 132209-62-2), where methoxy/fluoro orientation impacts target binding .

- Assay Standardization : Replicate studies under identical conditions (e.g., MIC assays for antimicrobial activity) and use positive controls (e.g., ciprofloxacin for fluoroquinolone analogs) .

- Computational Modeling : DFT calculations or molecular docking (e.g., AutoDock Vina) can predict binding affinities and rationalize discrepancies .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions : Store at -20°C in amber vials under inert gas (Ar/N) to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture .

- Stability Monitoring : Periodically analyze via HPLC for degradation products (e.g., free carboxylic acid).

- Avoid Prolonged Storage : TCI guidelines recommend using fresh batches for sensitive applications due to potential ester hydrolysis .

Advanced: How to address conflicting regiochemical assignments in spectral data?

Methodological Answer:

- 2D NMR : Use NOESY to confirm spatial proximity of substituents (e.g., methoxy to adjacent fluorine).

- Isotopic Labeling : Synthesize N/C-labeled analogs to simplify H-C HSQC correlations .

- Comparative Analysis : Cross-reference with PubChem data for 2-fluoro-6-methoxynicotinic acid (InChIKey: GFWTZHJCJCPAQV-UHFFFAOYSA-N) to validate shifts .

Advanced: What computational methods predict the reactivity of substituents on the pyridine ring?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. For example, methoxy groups increase electron density at C-4, directing fluorination .

- Molecular Dynamics (MD) : Simulate solvation effects on ester hydrolysis rates (e.g., water/methanol mixtures) .

- pK Prediction : Tools like MarvinSuite estimate amino group basicity (pK ~5–6) to guide reaction pH optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.